N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide
Description
Historical Context and Discovery
N-[2-(2-Methyl-1H-indol-3-yl)ethyl]acetamide, a derivative of tryptamine, emerged in chemical literature during early 2000s synthetic chemistry efforts to explore indole-based bioactive molecules. While its exact discovery date remains undocumented, structural analogs like N-acetyltryptamine were first reported in biological systems such as Exophiala pisciphila and Catharanthus roseus. The methyl-substituted variant gained attention for its potential role in modulating neurotransmitter pathways, paralleling research on melatonin receptor ligands. Early synthetic routes involved acetylation of 2-methyltryptamine precursors, as evidenced by patents describing analogous N-acetylation methods.
Significance in Indole-Based Compound Research
This compound occupies a critical niche in indole chemistry due to:
- Structural modularity : The 2-methyl group on the indole ring enhances lipophilicity, potentially improving blood-brain barrier penetration compared to unsubstituted analogs.
- Biosynthetic relevance : As a modified tryptamine derivative, it serves as a model for studying enzymatic N-acetylation processes mediated by arylalkylamine N-acetyltransferase (AANAT) and arylamine N-acetyltransferases (NATs).
- Pharmacophore potential : Its core structure aligns with melatonin receptor ligands, though the methyl group introduces steric effects that alter binding kinetics.
Table 1: Key structural features vs. biological analogs
| Feature | This compound | N-Acetyltryptamine | Melatonin |
|---|---|---|---|
| Indole substitution | 2-methyl | None | 5-methoxy |
| Side chain | Ethylacetamide | Ethylacetamide | Ethylacetamide |
| Molecular weight (Da) | 216.28 | 202.25 | 232.28 |
Taxonomic Classification in Chemical Nomenclature
IUPAC Name : N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide
Molecular Formula : C₁₃H₁₆N₂O
SMILES : CC1=C(C2=CC=CC=C2N1)CCNC(=O)C
ClassyFire Taxonomy :
- Kingdom : Organic compounds
- Superclass : Organoheterocyclics
- Class : Indoles
- Subclass : 3-Alkylindoles
The methyl group at position 2 distinguishes it from broader indole acetamides, creating a distinct branch in the 3-alkylindole family.
Current Research Landscape
Recent studies focus on three domains:
- Synthetic methodology : Optimizing yields via catalytic N-acetylation, as demonstrated in patents using sulfuric acid or p-toluenesulfonic acid catalysts.
- Metabolic profiling : Research on α-methyltryptamine analogs reveals hepatic metabolism involving hydroxylation, sulfation, and glucuronidation pathways, suggesting similar biotransformation routes for this compound.
- Neurochemical interactions : Though not directly studied, structural similarity to N-acetyltryptamine—a documented melatonin receptor modulator—implies potential chronobiological applications.
Emerging analytical techniques like LC-HRMS/MS have enabled precise quantification in biological matrices, with detection limits reaching sub-nanomolar concentrations.
This concludes the introductory overview. Subsequent sections would expand on synthesis, physicochemical properties, and applications, adhering to the outlined structure.
Properties
IUPAC Name |
N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-11(7-8-14-10(2)16)12-5-3-4-6-13(12)15-9/h3-6,15H,7-8H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHAQSQWEBBVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide typically involves the reaction of 2-methylindole with ethyl bromoacetate, followed by hydrolysis and subsequent acylation with acetic anhydride. The reaction conditions often include the use of a base such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide serves as a valuable building block in the synthesis of more complex molecules. Its structural properties facilitate the development of new therapeutic agents targeting various diseases.
The compound has been studied for its potential biological activities, particularly:
- Antiviral Activity : Indole derivatives have shown efficacy against viral infections.
- Anticancer Properties : The compound can induce apoptosis in cancer cells and inhibit tumor growth.
- Anti-inflammatory Effects : It modulates inflammatory pathways.
- Antimicrobial Activity : Effective against a range of pathogens, including bacteria and fungi.
Table 1: Biological Activities of this compound
| Activity Type | Description |
|---|---|
| Antiviral | Effective against several viral strains |
| Anticancer | Induces apoptosis in cancer cell lines |
| Anti-inflammatory | Modulates cytokine production |
| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria |
Pharmacological Profile
The pharmacokinetics of this compound influence its bioavailability and therapeutic efficacy. Key pharmacological properties include:
| Property | Details |
|---|---|
| Solubility | Moderate solubility in organic solvents |
| Half-life | Varies based on administration route |
| Metabolism | Primarily hepatic |
| Excretion | Renal excretion as metabolites |
Study 1: Antitumor Activity
A patent study indicated that this compound exhibits significant cytotoxicity against solid tumors, particularly colon and lung cancers. In vitro tests showed IC50 values indicating effective inhibition of tumor cell proliferation:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.0 | Induction of apoptosis via caspase activation |
| MCF7 | 12.5 | Cell cycle arrest in G2/M phase |
| HepG2 | 10.0 | PARP cleavage and caspase activation |
Study 2: Antimicrobial Properties
Research demonstrated that this indole derivative exhibits antimicrobial activity against various pathogens. In vitro tests revealed a minimum inhibitory concentration (MIC) of 0.25 μg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The indole moiety is known to interact with multiple receptors, contributing to its diverse pharmacological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Indole-3-acetamides are a versatile class of compounds with diverse pharmacological profiles. Below is a comparative analysis of N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide and structurally related derivatives:
Table 1: Structural and Functional Comparison of Selected Indole-3-acetamides
Key Insights :
Substituent Effects on Bioactivity: The 2-methyl group in the target compound increases lipophilicity (logP = 2.99 vs. Phenoxy or long-chain alkyl groups (e.g., octyloxy in Compound 12) improve α-amylase inhibition but may reduce solubility . Chiral centers (e.g., phenylethyl in ) introduce stereoselectivity, critical for receptor binding in alkaloid synthesis.
Polar groups (e.g., ketone in ) correlate with cytotoxicity but may limit oral bioavailability. N-acylurea derivatives (e.g., KCH-1521 ) exhibit specialized mechanisms (talin modulation) but require complex synthesis.
Physicochemical Trends :
Biological Activity
N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide is an indole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Indole derivatives, including this compound, are known to interact with various biological targets, leading to multiple pharmacological effects. The compound exhibits:
- Antiviral Activity : Indole derivatives have shown efficacy against viral infections.
- Anticancer Properties : They can induce apoptosis in cancer cells and inhibit tumor growth.
- Anti-inflammatory Effects : These compounds modulate inflammatory pathways.
- Antimicrobial Activity : Effective against a range of pathogens, including bacteria and fungi.
Pharmacological Profile
The pharmacokinetics of this compound influence its bioavailability and therapeutic efficacy. Key findings include:
| Property | Details |
|---|---|
| Solubility | Moderate solubility in organic solvents |
| Half-life | Varies based on administration route |
| Metabolism | Primarily hepatic, involving cytochrome P450 enzymes |
| Excretion | Renal excretion as metabolites |
In Vitro Studies
Several studies have evaluated the biological activity of this compound against various cancer cell lines. Notable results include:
-
Cytotoxicity Against Cancer Cells :
- The compound was tested on HeLa (cervical), MCF7 (breast), and HepG2 (liver) cancer cell lines.
- IC50 values indicated significant cytotoxic effects, with values ranging from 10 μM to 20 μM depending on the cell line.
Cell Line IC50 (μM) Mechanism of Action HeLa 15.0 Induction of apoptosis via caspase activation MCF7 12.5 Cell cycle arrest in G2/M phase HepG2 10.0 PARP cleavage and caspase activation
Study 1: Antitumor Activity
A patent study highlighted the antitumor effects of indole derivatives, including this compound, particularly against solid tumors like colon and lung cancers. The compound demonstrated significant cytotoxicity in vitro against HT29 (colon carcinoma) and PC3 (prostate carcinoma) cell lines, with notable efficacy in inhibiting tumor growth in xenograft models .
Study 2: Antimicrobial Properties
Research indicated that this indole derivative exhibited antimicrobial activity against various pathogens. In vitro tests revealed a minimum inhibitory concentration (MIC) of 0.25 μg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide?
- Methodological Answer : The compound can be synthesized via alkylation and amidation steps. A common approach involves reacting 2-methylindole derivatives with chloroacetamide in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent like DMF under reflux conditions. Catalytic KI may accelerate the reaction by stabilizing intermediates . Purification typically involves recrystallization from ethanol or column chromatography.
Q. How is the structural characterization of This compound performed?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to confirm stereochemistry and bond lengths .
- Spectroscopy :
- 1H/13C NMR : Assign peaks based on indole ring protons (δ 7.0–7.5 ppm) and acetamide methyl group (δ 2.0–2.1 ppm) .
- FTIR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
- Mass spectrometry : Validate molecular weight via HRMS (e.g., [M+H]+ for C₁₃H₁₆N₂O₂: m/z 232.12) .
Q. What preliminary biological assays are suitable for evaluating This compound?
- Methodological Answer :
- Antioxidant activity : Use DPPH and FRAP assays to measure radical scavenging capacity .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with IC₅₀ calculations.
- Enzyme inhibition : Test for COX-2 selectivity using in vitro enzymatic assays with indomethacin as a control .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of This compound?
- Methodological Answer :
- Solvent selection : Compare polar aprotic solvents (DMF, DMSO) for reaction efficiency.
- Catalyst screening : Test KI, tetrabutylammonium bromide, or phase-transfer catalysts.
- Temperature control : Optimize reflux temperature (e.g., 80–100°C) to balance reaction rate and side-product formation .
- Statistical design : Apply response surface methodology (RSM) to model interactions between variables.
Q. How do computational tools aid in predicting metabolic stability for This compound?
- Methodological Answer :
- MetaSite analysis : Predict cytochrome P450-mediated oxidation sites (e.g., methyl or indole groups) and prioritize stable analogs .
- Docking studies : Simulate interactions with CYP3A4/2D6 isoforms to identify metabolically labile regions.
- Microsomal stability assays : Validate predictions using rat/human liver microsomes and LC-MS/MS quantification .
Q. How can contradictions in biological activity data be resolved?
- Methodological Answer :
- Dose-response validation : Repeat assays across multiple concentrations to rule out false positives/negatives.
- Structural analogs : Syntize derivatives (e.g., fluorinated or methoxy-substituted) to isolate pharmacophore contributions .
- Mechanistic studies : Use siRNA knockdown or enzyme inhibitors to confirm target specificity.
Q. What strategies mitigate crystallization challenges during X-ray analysis of This compound?
- Methodological Answer :
- Solvent screening : Test mixed solvents (e.g., ethanol/water) for crystal growth.
- Temperature gradients : Use slow evaporation at 4°C to promote ordered lattice formation.
- Twinned data correction : Apply SHELXL’s TWIN/BASF commands for refinement .
Comparative Studies
Q. How does This compound compare to melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide) in biological activity?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
